5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid 5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1248957-71-2
VCID: VC5030915
InChI: InChI=1S/C9H10N4O3/c1-5-3-7(16-11-5)4-13-6(2)8(9(14)15)10-12-13/h3H,4H2,1-2H3,(H,14,15)
SMILES: CC1=NOC(=C1)CN2C(=C(N=N2)C(=O)O)C
Molecular Formula: C9H10N4O3
Molecular Weight: 222.204

5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 1248957-71-2

Cat. No.: VC5030915

Molecular Formula: C9H10N4O3

Molecular Weight: 222.204

* For research use only. Not for human or veterinary use.

5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid - 1248957-71-2

Specification

CAS No. 1248957-71-2
Molecular Formula C9H10N4O3
Molecular Weight 222.204
IUPAC Name 5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]triazole-4-carboxylic acid
Standard InChI InChI=1S/C9H10N4O3/c1-5-3-7(16-11-5)4-13-6(2)8(9(14)15)10-12-13/h3H,4H2,1-2H3,(H,14,15)
Standard InChI Key PPXRDYSHLFQKGM-UHFFFAOYSA-N
SMILES CC1=NOC(=C1)CN2C(=C(N=N2)C(=O)O)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Analysis

The compound features a 1,2,3-triazole ring substituted at the 1-position with a (3-methyl-1,2-oxazol-5-yl)methyl group and at the 4-position with a carboxylic acid moiety. The triazole core adopts a planar configuration, while the oxazole ring introduces additional rigidity and electronic heterogeneity. Key structural attributes include:

  • Triazole-Oxazole Connectivity: The methylene bridge (-CH2_2-) links the triazole’s nitrogen to the oxazole’s 5-position, creating a conjugated system that enhances stability and influences electronic properties .

  • Substituent Effects: The 5-methyl group on the oxazole and the 4-carboxylic acid on the triazole contribute to solubility modulation and intermolecular interactions, such as hydrogen bonding .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC9H10N4O3\text{C}_9\text{H}_{10}\text{N}_4\text{O}_3
Molecular Weight222.204 g/mol
Exact Mass222.075 g/mol
Topological Polar Surface Area78.87 Ų
Hydrogen Bond Donors1 (COOH)
Hydrogen Bond Acceptors6

Synthesis and Chemical Characterization

Synthetic Pathways

The compound is typically synthesized via multi-step protocols involving cycloaddition and functional group transformations:

Step 1: Huisgen Azide-Alkyne Cycloaddition
A copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms the 1,2,3-triazole core. For example, β-ketoesters react with azides in the presence of DBU (1,8-diazabicycloundec-7-ene) to yield triazole esters, which are subsequently hydrolyzed to carboxylic acids .

Step 2: Oxazole Methylation
The oxazole moiety is introduced via nucleophilic substitution or coupling reactions. A representative procedure involves reacting 5-methyloxazole-3-carbaldehyde with propargyl bromide, followed by cyclization.

Table 2: Representative Synthesis Conditions

Reaction StepReagents/ConditionsYield
Triazole FormationDBU, MeCN, 50°C, 12h70–80%
Ester HydrolysisKOH, H2_2O, HCl85–95%

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the structure:

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 2.25 (s, 3H, CH3_3), 4.46 (q, 2H, CH2_2), 7.39–7.80 (m, aromatic H) .

  • IR (KBr): 1748 cm1^{-1} (C=O stretch), 1560 cm1^{-1} (triazole ring) .

AssayModel SystemResult
AntifungalC. albicansMIC = 16 µg/mL
AnticancerMCF-7IC50_{50} = 12.3 µM
CytotoxicityHEK-293CC50_{50} > 100 µM

Comparative Analysis with Related Compounds

Structural Analogues

  • 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid (CAS 832737-27-6): Lacks the oxazole substituent, resulting in reduced antifungal potency (MIC > 64 µg/mL) .

  • 1-[(5-Methyloxazol-3-yl)methyl]triazole-4-carboxylic acid: Positional isomerism (oxazole substitution at 3 vs. 5) alters electronic density, enhancing anticancer activity by 30% .

Pharmacokinetic Considerations

The carboxylic acid group improves aqueous solubility (LogP = −0.45) compared to ester precursors (LogP = 1.82), facilitating oral bioavailability.

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